BenchChemオンラインストアへようこそ!

3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol

Structural Biology σ1 Receptor X-ray Crystallography

Select this 8-azabicyclo[3.2.1]octane scaffold for rational drug design. It offers a validated σ1 receptor co-crystal structure (PDB 7LDX) for optimization, and uniquely reverses dopamine D2/D3 subtype selectivity versus piperidine analogs, a feature not replicable by simpler scaffolds. This core enables up to 470-fold D3R affinity gains and has demonstrated sigma-2 agonist activity for oncology programs. Its underexplored 3-benzyl vector also presents a distinct starting point for novel opioid receptor ligands, making it a versatile building block for CNS and cancer research.

Molecular Formula C14H19NO
Molecular Weight 217.312
CAS No. 138660-53-4
Cat. No. B2673112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
CAS138660-53-4
Molecular FormulaC14H19NO
Molecular Weight217.312
Structural Identifiers
SMILESC1CC2CC(CC1N2)(CC3=CC=CC=C3)O
InChIInChI=1S/C14H19NO/c16-14(8-11-4-2-1-3-5-11)9-12-6-7-13(10-14)15-12/h1-5,12-13,15-16H,6-10H2
InChIKeyRSSJZKTVBGLHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 138660-53-4): Chemical Identity and Procurement Baseline


3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 138660-53-4) is a tropane-derived bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with a benzyl group at the 3-position and a hydroxyl substituent at the 3-position. The compound is listed in the European Chemicals Agency (ECHA) Classification and Labelling Inventory under EC number 842-997-2 [1]. The molecular formula is C₁₄H₁₉NO with a molecular weight of 217.31 g/mol . The (3-endo) stereoisomer of this scaffold has been experimentally resolved in complex with the human σ1 receptor (PDB ID: 7LDX) [2]. This compound serves as a versatile building block in medicinal chemistry, with applications spanning neuroscience and receptor pharmacology research.

3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol: Why Unverified Alternative Scaffolds Cannot Substitute


The 8-azabicyclo[3.2.1]octane scaffold defines a distinct pharmacophoric geometry that cannot be replicated by simpler piperidine or open-chain analogs. X-ray crystallographic studies have demonstrated that replacing the piperidine ring with a tropane-based 8-azabicyclo[3.2.1]octane scaffold reverses dopamine D2/D3 receptor subtype selectivity compared to the parent piperidine-based ligand [1]. Specifically, the rigid bicyclic framework enforces a unique spatial arrangement of pharmacophoric elements that differs fundamentally from piperidinol analogs [1]. Furthermore, the 8-aza (tropane) scaffold positions the nitrogen atom in the bridged bicyclic system, which directly impacts receptor binding orientation and ligand-receptor interaction geometry. Substitution with alternative scaffolds lacking this precise geometry would fundamentally alter binding profiles, making head-to-head replacement scientifically invalid without comprehensive revalidation.

3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol: Quantitative Differentiation Evidence Against Closest Analogs


3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol vs. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol: Structural Basis for Receptor Engagement

The target compound differs fundamentally from its 8-benzyl positional isomer (8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol, CAS 3804-68-0) in nitrogen substitution pattern. The 8-benzyl isomer has the benzyl group attached to the bridgehead nitrogen, whereas the target compound bears the benzyl group at the 3-position with a free secondary amine at the 8-position. This distinction is not merely semantic: the target compound's (3-endo) stereoisomer has been experimentally co-crystallized with the human σ1 receptor (PDB ID: 7LDX, Ligand ID: R9V) [1]. The ligand exhibits a real space correlation coefficient of 0.881 and real space R factor of 0.178 in the best-fitted instance, confirming high-quality electron density fit [1]. Critically, the ligand occupies the same binding pocket as the classical σ1 ligand haloperidol in this structure [1].

Structural Biology σ1 Receptor X-ray Crystallography Ligand-Protein Interaction

3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol vs. 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: Benzyl vs. Phenyl Substitution as Activity Determinant

The distinction between a benzyl group (as in the target compound) and a phenyl group at the 3-position has profound pharmacological consequences, as demonstrated by the potent NOP agonist SCH 221510 (8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol). SCH 221510 exhibits a Ki of 0.3 nM at the NOP receptor with >50-fold functional selectivity over μ-, κ-, and δ-opioid receptors [1]. The 3-phenyl substitution combined with the 8-bis(2-methylphenyl)methyl group yields high affinity and selectivity, while the 3-benzyl substitution pattern of the target compound represents a distinct chemical space for exploring receptor engagement profiles [1]. The benzyl moiety provides additional conformational flexibility and a methylene spacer that alters the spatial orientation of the aromatic ring relative to the bicyclic core compared to the directly attached phenyl group.

Opioid Receptor Pharmacology NOP Receptor SAR Functional Selectivity

3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol Scaffold vs. Piperidine-Based Ligands: Dopamine D2/D3 Subtype Selectivity Reversal

In a direct scaffold comparison study, replacement of the piperidine ring in the D2R-selective antagonist L741,626 (Ki D2R/D3R = 11.2 nM / 163 nM; D3R preference) with a tropane-based 8-azabicyclo[3.2.1]octane scaffold reversed the subtype selectivity [1]. The tropane analog (compound 31) exhibited Ki values of 33.4 nM at D2R and 15.5 nM at D3R, representing a complete reversal of the D2R/D3R selectivity ratio from approximately 1:14.5 (D2R-preferring) to approximately 2.2:1 (D3R-preferring) [1]. This selectivity reversal is attributed to the distinctive spatial arrangement of pharmacophoric elements in the tropane scaffold as revealed by X-ray crystallography [1]. Further optimization of N-substituted and aryl ring-substituted analogs yielded compounds with sub-nanomolar affinity, such as compound 45 (3-benzofurylmethyl substituent) with Ki values of 1.7 nM at D2R and 0.34 nM at D3R [1].

Dopamine Receptors D2-like Receptors Subtype Selectivity Tropane Scaffold

3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol Derivatives vs. Sigma-2 Selective Ligands: Agonist Activity and Functional Outcomes

Two novel 8-azabicyclo[3.2.1]octan-3-ol derivatives (designated 11a and 11b) were synthesized and evaluated for sigma receptor affinity and selectivity [1]. These compounds demonstrated high affinity for sigma-2 receptors with a very good sigma-1/sigma-2 selectivity ratio [1]. In comparison with several well-established sigma-2 selective ligands, compound 11b exhibited very low sigma-1 receptor affinity, indicating superior sigma-2 selectivity within this chemical class [1]. Functional assays demonstrated that 11b acts as an agonist and, in the A-375 human melanoma cell line, is able to lower levels of procaspase-3 [1]. This functional outcome confirms the potential of this scaffold for generating sigma-2 pure agonists with therapeutic relevance for rapidly proliferating melanoma cells [1].

Sigma-2 Receptor Melanoma Caspase-3 Agonist Cancer Therapeutics

3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol: Recommended Research Applications Based on Differentiated Evidence


Structure-Based Drug Design Targeting the σ1 Receptor

This compound provides a validated starting point for structure-based drug design campaigns targeting the σ1 receptor. The availability of a high-resolution co-crystal structure (PDB ID: 7LDX) with experimentally determined electron density (real space correlation coefficient 0.881) [1] enables rational optimization of binding affinity, selectivity, and pharmacokinetic properties. Researchers can utilize this structural information to guide modifications at the 3-benzyl and 8-aza positions while maintaining the core pharmacophore geometry.

Development of D3R-Selective Dopamine Receptor Ligands

The 8-azabicyclo[3.2.1]octane scaffold demonstrates a distinctive ability to reverse dopamine receptor subtype selectivity compared to piperidine-based analogs [1]. This compound serves as a strategic scaffold for developing D3R-selective ligands, with documented improvements of up to 470-fold in D3R binding affinity achievable through appropriate N-substitution [1]. Applications include probe development for studying D3R-mediated signaling pathways and potential therapeutic leads for neuropsychiatric disorders where D3R modulation is implicated.

Sigma-2 Receptor Agonist Development for Oncology Applications

Derivatives of the 8-azabicyclo[3.2.1]octan-3-ol scaffold have demonstrated the capacity to achieve high sigma-2 receptor affinity with excellent sigma-1/sigma-2 selectivity and functional agonist activity [1]. The ability of optimized derivatives to lower procaspase-3 levels in A-375 human melanoma cells [1] positions this scaffold as a valuable starting point for developing sigma-2 pure agonists targeting rapidly proliferating cancer cells. This scaffold offers a distinct chemical space for oncology-focused sigma-2 ligand discovery.

Opioid Receptor Pharmacological Tool Development

The 3-benzyl substitution pattern provides a distinct vector for exploring opioid receptor pharmacology. Class-level SAR indicates that 3-position aromatic substitution (benzyl vs. phenyl) dramatically alters receptor engagement profiles, with phenyl-substituted analogs achieving sub-nanomolar NOP receptor affinity (Ki = 0.3 nM) and >50-fold functional selectivity [1]. The target compound's 3-benzyl moiety represents an underexplored SAR space for developing novel opioid receptor ligands with potentially differentiated selectivity and functional profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.